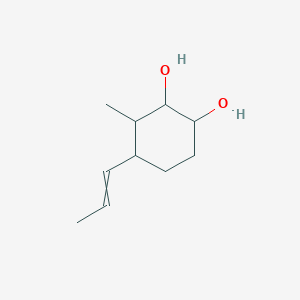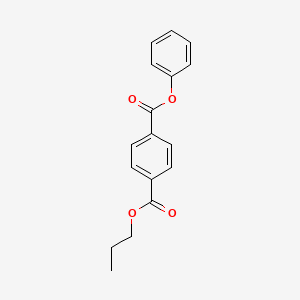![molecular formula C14H18O B14491865 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one CAS No. 63903-10-6](/img/structure/B14491865.png)
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.5]deca-6,9-dien-8-one core with a methyl and a prop-1-en-2-yl substituent. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. This reaction is catalyzed by palladium and can be performed at room temperature, generating carbon dioxide as the sole by-product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied in scaling up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is unique due to its specific arrangement of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63903-10-6 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
10-methyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C14H18O/c1-10(2)12-4-6-14(9-12)7-5-13(15)8-11(14)3/h5,7-8,12H,1,4,6,9H2,2-3H3 |
Clé InChI |
WARYNZAAYWNCLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=CC12CCC(C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
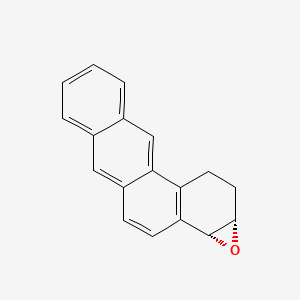
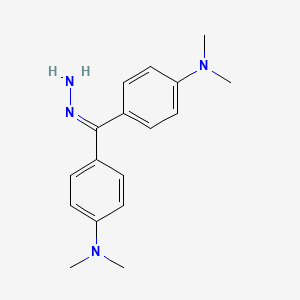
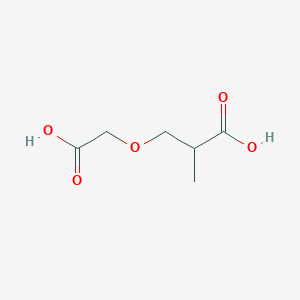
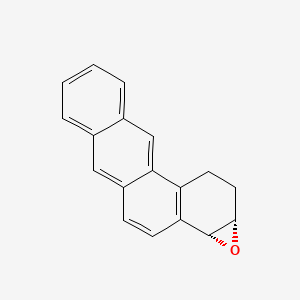


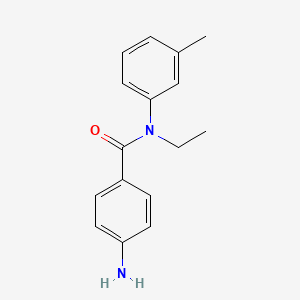
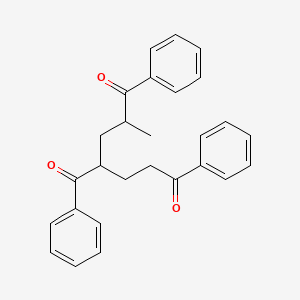
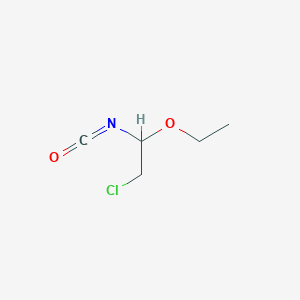
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
